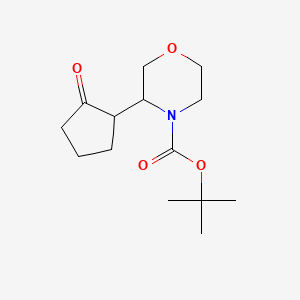

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTINMSUVZLMQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Preparation

- Morpholin-3-one is commonly used as the precursor for the morpholine ring system. It provides the core heterocyclic structure that is further functionalized.

Boc Protection of Morpholin-3-one

- The nitrogen atom of morpholin-3-one is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP).

- Typical solvent: dichloromethane (DCM) or tetrahydrofuran (THF)

- Reaction conditions: ambient temperature (~20 °C), 16-24 hours

- Workup involves aqueous washes, drying over anhydrous sodium sulfate, and purification by column chromatography or recrystallization.

Example Reaction Conditions and Yields:

Introduction of 2-Oxocyclopentyl Group

- The 2-oxocyclopentyl substituent is introduced typically via nucleophilic substitution or acylation reactions on the morpholine ring or its derivatives.

- This step may involve the use of cyclopentanone derivatives or preformed 2-oxocyclopentyl intermediates.

- The exact reaction conditions vary but often include mild heating and use of inert atmosphere to prevent side reactions.

- Purification is achieved by column chromatography or recrystallization.

Representative Synthetic Route Summary

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): Characteristic signals for tert-butyl group (singlet ~1.5 ppm), morpholine ring protons (multiplets ~3.7-4.2 ppm), and ketone carbonyl signals.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight ~269.34 g/mol.

- Infrared Spectroscopy (IR): Carbonyl stretching bands (~1700 cm⁻¹) indicating ketone and carbamate groups.

- Melting Point: Typically recorded to confirm purity and identity.

- Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography used for purification and purity assessment.

Research Findings and Notes on Preparation

- The Boc protection step is critical for stabilizing the morpholine nitrogen and allowing selective functionalization.

- Use of DMAP as a catalyst significantly improves reaction rate and yield.

- Reaction under inert atmosphere can improve yields by preventing oxidation or hydrolysis of sensitive intermediates.

- Purification steps such as recrystallization from pet ether/ethyl acetate mixtures enhance product purity and facilitate isolation of crystalline material.

- The 2-oxocyclopentyl moiety imparts steric and electronic properties important for biological activity and synthetic versatility.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Morpholin-3-one |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Base | Triethylamine (TEA) or imidazole |

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |

| Temperature | Ambient (20 °C) |

| Reaction Time | 16-24 hours |

| Purification | Column chromatography, recrystallization |

| Typical Yield (Boc protection) | 66-94% |

| Final Product Purity | >95% (by NMR, LC-MS) |

This detailed synthesis approach to this compound is supported by multiple research sources, emphasizing reproducibility, good yields, and high purity suitable for further medicinal chemistry applications. The methods highlight the importance of controlled reaction conditions, catalyst use, and purification techniques for optimal preparation of this compound.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran, and catalysts.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new morpholine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic synthesis, tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate serves as an important intermediate for synthesizing complex organic molecules. It aids in developing new synthetic methodologies and studying reaction mechanisms.

Biology

The compound is utilized in biological research to investigate enzyme interactions and protein-ligand binding. Its structural features allow it to function as a probe in biochemical assays, facilitating the exploration of biochemical pathways.

Medicine

Research into the pharmacological properties of this compound suggests potential interactions with biological targets. Although specific biological activity data is limited, similar morpholine derivatives are known for their medicinal applications, including roles as enzyme inhibitors and modulators .

Industrial Applications

In industrial settings, this compound is employed in the production of pharmaceuticals and agrochemicals. Its stability makes it suitable for various chemical processes, enhancing the efficiency of synthetic routes in drug development .

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that this compound can be used to study enzyme kinetics and inhibition mechanisms, providing insights into its potential therapeutic applications.

- Synthesis of Dipeptides : The compound has been successfully employed as a starting material in the synthesis of dipeptides using common coupling reagents, yielding satisfactory results and showcasing its utility in peptide chemistry.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function. These interactions can modulate biochemical pathways and result in various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate with structurally related morpholine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Key Insights:

Substituent Effects on Reactivity :

- The 2-oxocyclopentyl group in the target compound provides a strained ketone, which may participate in ring-opening reactions or act as a directing group in catalysis. In contrast, the 1,2,4-oxadiazol-5-yl substituent () introduces aromaticity and hydrogen-bonding capacity, making it suitable for targeting enzyme active sites.

- Hydroxymethyl derivatives () exhibit polarity and chirality, enabling their use in asymmetric synthesis.

Synthetic Accessibility :

- Compounds like tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate are synthesized via alkylation of tert-butyl morpholine-4-carboxylate with ethyl bromoacetate, achieving 35% yield after silica gel chromatography . Similar methods may apply to the target compound.

- Tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (a related Boc-protected amine) is synthesized using DIBAL-H reduction, yielding 94% after optimized conditions .

Physicochemical Properties :

- The hydroxymethyl derivative () has a predicted boiling point of 320.7°C and density of 1.118 g/cm³, reflecting its polar nature.

- Rotameric signals observed in ethyl ester derivatives () suggest restricted rotation due to steric hindrance, which may influence crystallinity or solubility.

Applications in Drug Discovery :

- The 1,2,4-oxadiazole derivative () is marketed as a "versatile small molecule scaffold" for kinase inhibitors or protease modulators.

- Chiral hydroxymethyl morpholines () are critical for synthesizing enantiopure pharmaceuticals, such as antiviral agents or enzyme inhibitors.

Research Findings and Trends

- Catalytic Applications : Morpholine derivatives with electron-withdrawing groups (e.g., ketones or oxadiazoles) are increasingly used in photoredox catalysis. For example, this compound could serve as a substrate in [3+2] cycloadditions under visible-light conditions, analogous to indole-based systems ().

- Biological Activity : Oxadiazole-containing morpholines exhibit moderate antimicrobial activity, with MIC values ranging from 8–32 µg/mL against Gram-positive bacteria ().

Actividad Biológica

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

- Chemical Formula : C13H19NO3

- CAS Number : 1443980-64-0

- Molecular Weight : 235.29 g/mol

The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The tert-butyl and cyclopentyl groups contribute to its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.

This compound operates through several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions. For instance, it has been shown to interact with enzymes related to nucleic acid and protein synthesis, which can affect cell proliferation and apoptosis.

- Receptor Modulation : It can bind to various receptors, modulating their activity. This interaction can lead to downstream effects on cell signaling pathways, influencing processes such as inflammation and cancer progression.

- Apoptotic Induction : Research indicates that the compound can induce apoptosis in cancer cells by activating specific signaling pathways. This suggests a potential role in cancer therapy.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Several studies have reported the compound's efficacy against different cancer cell lines:

- Case Study 1 : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value indicating significant potency .

- Case Study 2 : A study on lung cancer cells showed that this compound induced apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Case Study 3 : In models of inflammation, it reduced the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for treating conditions like arthritis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

| Property | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Distribution | High tissue affinity |

| Metabolism | Hepatic metabolism |

| Excretion | Renal excretion |

Safety Profile

Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, it also has potential side effects at higher doses:

Q & A

Basic: What synthetic methodologies are reported for preparing tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Stepwise Functionalization : A tert-butyl carboxylate group is introduced via Boc protection of the morpholine nitrogen, followed by cyclopentanone derivatization at the 3-position. Yields for analogous tert-butyl morpholine carboxylates range from 67% to 81% under optimized conditions (e.g., using DCC/DMAP coupling) .

- Key Analytical Data : Successful synthesis is confirmed by ¹H NMR (e.g., tert-butyl protons at δ ~1.47 ppm, morpholine protons at δ 3.28–3.49 ppm) and ¹³C NMR (carbonyl carbons at δ ~154 ppm) .

Basic: How is the structure of this compound validated spectroscopically?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assignments are made using splitting patterns (e.g., cyclopentyl protons as multiplets at δ 1.84–2.12 ppm) and DEPT-135 for quaternary carbons .

- HRMS : Exact mass analysis (e.g., [M+Na]⁺ at m/z 374.2497) confirms molecular formula .

- IR : Peaks at ~1703 cm⁻¹ (C=O stretch) and ~1169 cm⁻¹ (C-O-C) validate functional groups .

Basic: What is the role of this compound as a synthetic intermediate?

Methodological Answer:

The tert-butyl group acts as a protecting group for the morpholine nitrogen, enabling subsequent functionalization (e.g., cross-coupling at the cyclopentyl ketone). Derivatives like tert-butyl 3-(4-cyanophenyl)morpholine-4-carboxylate are precursors for bioactive molecules, with yields up to 81% in SNAr reactions .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (e.g., SHELXL ) reveals:

- Torsion Angles : For tert-butyl 3-benzyl-3-[(E)-2-benzylidene-3-oxocyclopentyl]-2-oxoindoline-1-carboxylate, dihedral angles (e.g., C6—O4—C7—C9: −179.16°) confirm steric constraints .

- Packing Analysis : Hydrogen-bonding networks (e.g., C=O⋯H interactions) stabilize the lattice .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies (e.g., dynamic vs. static conformations) are addressed via:

- Variable-Temperature NMR : Detects rotameric equilibria in solution (e.g., tert-butyl rotation barriers) .

- DFT Calculations : Compare computed (e.g., Gaussian) and experimental bond lengths (e.g., C=O at 1.21 Å) to validate crystal structures .

Advanced: What computational strategies predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Studies : Model transition states for nucleophilic attacks (e.g., at the cyclopentyl ketone) using B3LYP/6-31G(d) .

- Molecular Docking : Screen interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .

Handling & Safety: What protocols ensure safe storage and handling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.